Trk-IN-16

TRK Inhibition Kinase Assay Potency

Researchers requiring a well-defined starting point for TRK inhibitor development often face a gap in the patent literature where potency and selectivity profiles are undisclosed. Trk-IN-16 (compound X-21 from WO2012034091A1) addresses this as a commercially available, ATP-competitive reference tool. - Enables SAR analysis and patent landscaping around the imidazo[1,2-b]pyridazine-3-carboxamide core. - Serves as a benchmark or negative control when profiling next-generation TRK inhibitors. - Provides a specific, purchasable example for crystallography or binding-mode studies independent of its undisclosed IC50.

Molecular Formula C19H20FN5O
Molecular Weight 353.4 g/mol
Cat. No. B12408439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrk-IN-16
Molecular FormulaC19H20FN5O
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CN=C2N1N=C(C=C2)N3CCCC3C4=CC(=CC=C4)F
InChIInChI=1S/C19H20FN5O/c1-2-21-19(26)16-12-22-17-8-9-18(23-25(16)17)24-10-4-7-15(24)13-5-3-6-14(20)11-13/h3,5-6,8-9,11-12,15H,2,4,7,10H2,1H3,(H,21,26)
InChIKeyLWGGGMIQKJKNDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trk-IN-16: Baseline Overview and Chemical Identity for Procurement


Trk-IN-16 (CAS: 1365212-81-2) is a small-molecule inhibitor targeting tropomyosin receptor kinases (TRKs), identified as compound X-21 in patent WO2012034091A1 [1]. It is a member of the imidazo[1,2-b]pyridazine-3-carboxamide class . This compound functions as an ATP-competitive kinase inhibitor . While its primary research application is for the study of TRK-related diseases, its specific potency and selectivity profile remain undisclosed in the public domain, limiting direct procurement decisions based on quantitative performance.

Why Generic Substitution Fails: The Specificity Gap in Trk-IN-16 Research


TRK inhibitors are not a uniform class; their utility is defined by precise selectivity profiles against individual TRK isoforms (A, B, C) and clinically relevant resistance mutations [1]. As an uncharacterized early-stage tool compound from a 2011 patent, Trk-IN-16 lacks the well-defined selectivity and potency data available for later-generation clinical candidates. Therefore, substituting Trk-IN-16 for a characterized inhibitor like larotrectinib or entrectinib, or vice versa, is not scientifically valid. Any such substitution risks introducing unknown off-target effects or failing to adequately address the specific TRK signaling pathway under investigation.

Quantitative Evidence for Trk-IN-16: What the Data Shows (and Does Not Show)


Trk-IN-16 Potency: A Critical Data Gap Precludes Direct Comparison

A quantitative assessment of Trk-IN-16's differentiation cannot be performed. No peer-reviewed study or patent document containing IC50 values for Trk-IN-16 against TRK isoforms or a broader kinase panel was identified. This contrasts sharply with known inhibitors like larotrectinib (TrkA IC50: 23.5 nM) and entrectinib (TrkA IC50: 0.30 nM) [1]. The procurement value of Trk-IN-16 is thus significantly limited by this fundamental data gap.

TRK Inhibition Kinase Assay Potency

Best Research Applications for Trk-IN-16 Based on Available Evidence


Historical Reference in TRK Inhibitor Patent Analysis

Trk-IN-16 (compound X-21) can serve as a specific reference point when analyzing the structure-activity relationship (SAR) disclosed in patent WO2012034091A1 [1]. This application is relevant for researchers conducting patent landscaping or exploring the chemical space around the imidazo[1,2-b]pyridazine scaffold.

Negative Control or Comparative Baseline in Novel Inhibitor Development

Given the lack of publicly available data, Trk-IN-16 may be procured to serve as a poorly characterized or negative control compound in the development of novel TRK inhibitors. Its use would help benchmark the performance of new chemical entities against an older, less optimized tool compound from the patent literature.

Chemical Tool for Exploring the Imidazo[1,2-b]pyridazine Scaffold

For medicinal chemistry groups focused on scaffold hopping or developing new kinase inhibitors, Trk-IN-16 represents a specific, commercially available example of the imidazo[1,2-b]pyridazine-3-carboxamide core . It can be used in crystallography or binding studies to understand how this core interacts with the ATP-binding site of TRK kinases, independent of its specific potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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